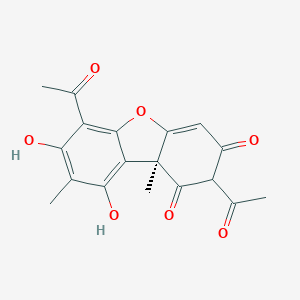

(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione

Description

(9bS)-2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione, commonly referred to as (-)-usnic acid (UA), is a chiral secondary metabolite derived from lichens such as Usnea, Cladonia, and Parmelia species . This compound belongs to the dibenzofuran class, characterized by a fused bicyclic aromatic framework with acetyl, hydroxyl, and methyl substituents (Figure 1). The stereochemistry at the 9b position defines its enantiomeric identity: the (9bR)-form is (+)-UA, while the (9bS)-form is (-)-UA .

Properties

IUPAC Name |

(9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVVCKOOFYHRW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)[C@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019955, DTXSID40977181 | |

| Record name | (+)-Usnic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 6159-66-6 | |

| Record name | (+)-Usnic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HYW08F205 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Flash Column Chromatography

Crude extracts are typically purified using flash column chromatography with silica gel. A gradient elution of ethyl acetate in hexane (10–15%) effectively separates usnic acid from contaminants. This method achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Acid Precipitation

Post-extraction acidification (pH < 5) induces usnic acid precipitation, simplifying recovery. The precipitate is filtered, washed with cold water, and air-dried, yielding a light-brown powder. This step is critical for removing residual solvents and polar impurities.

Analytical Methods for Quality Control

Spectroscopic Characterization

-

1H NMR : Signals at δ 1.72 (s, CH3-15), 2.02 (s, CH3-10), and 5.75 (s, H-4) confirm the dibenzofuran backbone.

-

13C NMR : Carbonyl resonances at δ 200.5 (C-1) and 195.6 (C-4) validate the acetyl and ketone groups.

-

HRESIMS : A molecular ion peak at m/z 377.1108 [M + Na]+ corresponds to the molecular formula C19H18N2O5.

Chemical Reactions Analysis

Types of Reactions

(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxylic acid groups, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In the field of chemistry, (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains .

Biology

The compound has garnered interest for its potential biological activities. Research indicates that it may interact with biomolecules and exhibit significant biological effects. Studies have shown that it can bind to specific enzymes or receptors, influencing their activity and leading to various physiological responses .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for drug development .

Industry

The industrial applications of this compound include its use in developing new materials and chemical processes. Its unique chemical properties enable the formulation of advanced materials with specific functionalities that can be utilized in various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Biological Activity | Investigated the interaction with biomolecules | Demonstrated potential anti-inflammatory effects |

| Synthesis Research | Explored synthetic pathways | Identified efficient methods for producing the compound |

| Medicinal Chemistry | Evaluated therapeutic properties | Highlighted anticancer activity in vitro |

Mechanism of Action

The mechanism of action of (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Anticancer Activity of UA and Derivatives

Biological Activity

(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes multiple functional groups such as acetyl and hydroxy groups. Its molecular formula is with a molecular weight of approximately 344.32 g/mol. The compound has a melting point of around 200°C and is poorly soluble in water but soluble in organic solvents like acetone and ethyl acetate .

The biological activity of this compound primarily involves its interaction with various biomolecules. It can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and disease progression.

- Antioxidant Activity: It exhibits potential antioxidant properties that can mitigate oxidative stress in cells.

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Properties

Research indicates that this compound has promising anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa | 10 | 50% apoptosis |

| Study 2 | MCF-7 | 20 | Cell cycle arrest |

| Study 3 | A549 | 15 | Reduced viability |

Anti-inflammatory Activity

In animal models, this compound has shown significant anti-inflammatory effects. It appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.

Table 2: Anti-inflammatory Effects in Animal Models

| Model | Dose (mg/kg) | Inflammatory Marker Decrease (%) |

|---|---|---|

| Carrageenan-induced | 50 | 40 |

| Adjuvant arthritis | 100 | 60 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study evaluated the efficacy of this compound in combination with conventional chemotherapy agents. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used synergistically.

- Inflammation Model : In a model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and pain compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione?

- Methodological Answer : Synthesis typically involves regioselective acetylation and hydroxylation of dibenzofuran precursors under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., THF or DCM) to prevent side reactions.

- Catalytic asymmetric induction (e.g., chiral auxiliaries or organocatalysts) to achieve the (9bS) stereochemistry .

- Purification via preparative HPLC or column chromatography to isolate ≥97% purity, as validated by HPLC .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assignments of acetyl (δ 2.1–2.3 ppm) and hydroxyl (δ 5.5–6.0 ppm) protons require 2D experiments (COSY, HSQC) to resolve overlapping signals .

- XRD : Single-crystal X-ray diffraction confirms the dibenzofuran backbone geometry and stereochemistry at C9b .

- MS : High-resolution ESI-MS identifies the molecular ion [M+H]+ at m/z 375.1 (calculated for C₁₈H₁₈O₈) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of hydroxyl groups.

- Monitor degradation via periodic HPLC analysis; degradation products include quinone derivatives due to auto-oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on the dibenzofuran scaffold’s rigidity.

- DFT calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Validate predictions with in vitro assays comparing enantiomeric activity [(9bS) vs. (9bR)] .

Q. How to address contradictions in reported environmental fate data (e.g., biodegradation vs. persistence)?

- Methodological Answer :

- Conduct controlled photolysis/hydrolysis studies (pH 4–9, UV-Vis light) to quantify degradation kinetics.

- Use LC-MS/MS to identify transformation products (e.g., deacetylated derivatives) .

- Apply QSAR models to reconcile discrepancies between lab data and field observations .

Q. What experimental designs are optimal for evaluating the compound’s antioxidant activity?

- Methodological Answer :

- In vitro assays : Use DPPH/ABTS radical scavenging with Trolox as a standard. Include kinetic measurements to differentiate rapid vs. sustained activity .

- Cell-based models : Employ H₂O₂-induced oxidative stress in HepG2 cells, measuring ROS reduction via fluorescent probes (e.g., DCFH-DA).

- Statistical analysis: Apply randomized block designs with split-plot arrangements to account for batch variability .

Q. How to resolve challenges in achieving enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation of (9bS) and (9bR) enantiomers .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor crystallization of the desired enantiomer .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results (e.g., antimicrobial vs. inactive)?

- Methodological Answer :

- Strain variability : Test against standardized microbial strains (e.g., ATCC) with controlled inoculum sizes.

- Compound purity : Validate via NMR/HPLC to exclude impurities (e.g., acetylated byproducts) that may mask activity .

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess solubility-driven discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.